molecular formula C23H26N4O3 B10878791 N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide

N'-[(3Z)-1-(azepan-1-ylmethyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-methoxybenzohydrazide

Cat. No.: B10878791
M. Wt: 406.5 g/mol
InChI Key: AJDISMIFMGHNDQ-UHFFFAOYSA-N
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Description

N’~1~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE is a complex organic compound that features a unique structure combining an indole moiety with an azepane ring

Preparation Methods

The synthesis of N’~1~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE typically involves multiple stepsThe reaction conditions often require the use of stoichiometric amounts of reagents such as azobisisobutyronitrile (AIBN) and hypophosphorous acid under reflux conditions . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

N’~1~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE undergoes various types of chemical reactions, including:

Scientific Research Applications

N’~1~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The indole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The azepane ring may enhance the compound’s binding affinity and selectivity for these targets. The exact pathways involved are still under investigation .

Comparison with Similar Compounds

N’~1~-[1-(1-AZEPANYLMETHYL)-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN]-2-METHOXYBENZOHYDRAZIDE can be compared with similar compounds such as:

Properties

Molecular Formula

C23H26N4O3

Molecular Weight

406.5 g/mol

IUPAC Name

N-[1-(azepan-1-ylmethyl)-2-hydroxyindol-3-yl]imino-2-methoxybenzamide

InChI

InChI=1S/C23H26N4O3/c1-30-20-13-7-5-11-18(20)22(28)25-24-21-17-10-4-6-12-19(17)27(23(21)29)16-26-14-8-2-3-9-15-26/h4-7,10-13,29H,2-3,8-9,14-16H2,1H3

InChI Key

AJDISMIFMGHNDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C(=O)N=NC2=C(N(C3=CC=CC=C32)CN4CCCCCC4)O

Origin of Product

United States

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